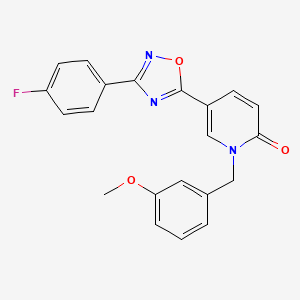

5-(3-(4-氟苯基)-1,2,4-恶二唑-5-基)-1-(3-甲氧基苄基)吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

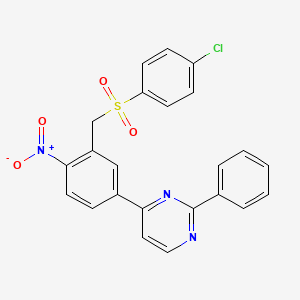

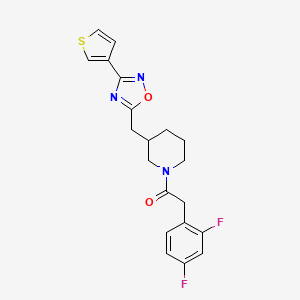

The compound "5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one" is a molecule that likely contains a pyridinone core structure, substituted with a 1,2,4-oxadiazole ring bearing a fluorophenyl group, and a methoxybenzyl group. This structure suggests potential biological activity, given the presence of pharmacophoric elements such as the oxadiazole ring and the fluorophenyl group, which are common in drug design .

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been reported using halobenzyloxy phenyl precursors, where the introduction of a fluoro substituent at the ortho position of the benzyloxy moiety was found to enhance anticonvulsant activity . Similarly, the synthesis of amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine involved microwave irradiation of a precursor compound in the presence of chloroacetyl chloride and phosphoryl oxychloride, followed by treatment with various amines .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can significantly influence their biological activity. For example, the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones showed V-shaped configurations, impacting their solid-state molecular packing . The polymorphism observed in related compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, indicates that subtle differences in weak intermolecular interactions can lead to different crystal packing arrangements, which may affect the compound's properties and activity .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring. For instance, the introduction of a benzylthio group at the 2-position of the oxadiazole ring has been shown to yield compounds with xanthine oxidase inhibitory activity . The presence of a fluorobenzyl group may also affect the reactivity and biological activity of the compound, as seen in the synthesis of Schiff bases using fluoromethoxyphenyl thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of methoxy and fluorophenyl groups can influence the compound's solubility, absorption, and fluorescence properties. For example, the absorption maxima and fluorescence spectra of oxadiazole derivatives can vary depending on the substituents on the aryl ring bonded to the pyrazole moiety . The crystal structure analysis of related compounds has revealed various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure and may affect the compound's solubility and bioavailability .

科学研究应用

抗菌和抗肿瘤活性

- Desai 等人(2016 年)对类似的氟代吡唑和吡啶基 1,3,4-恶二唑基序的研究突出了它们在抗菌活性和对某些菌株(包括耐甲氧西林金黄色葡萄球菌 (MRSA))的细胞毒性方面的潜力 (Desai 等人,2016 年)。

- El-Borai 等人(2012 年)使用微波辐射合成了吡唑并[3,4-b]吡啶衍生物,显示出显着的抗菌和抗肿瘤活性 (El-Borai 等人,2012 年)。

除草活性

- Tajik 和 Dadras(2011 年)合成了带有 1,3,4-恶二唑环的 5-氯-3-氟苯氧基吡啶,并测试了它们的除草活性,注意到对禾本科植物的有效结果,而没有作物损伤 (Tajik 和 Dadras,2011 年)。

作为抗癌剂的潜力

- Vinayak 等人(2017 年)合成了 5-[5-(氯甲基)-1,3,4-恶二唑-2-基]-2-(4-氟苯基)-吡啶的新型胺衍生物,对各种人癌细胞系表现出有希望的体外抗癌活性 (Vinayak 等人,2017 年)。

抗氧化活性

- Maheshwari 等人(2011 年)研究了 4-[5-(取代苯基)-1,3,4-恶二唑-2-基]-吡啶衍生物的抗氧化活性,发现第二位带有芳基团的化合物显示出显着的活性 (Maheshwari 等人,2011 年)。

黄嘌呤氧化酶抑制活性

- Qi 等人(2015 年)开发了 2-(苄硫基)-5-[1-(4-氟苄基)-3-苯基-1H-吡唑-5-基]-1,3,4-恶二唑衍生物,并评估了它们的体外黄嘌呤氧化酶抑制活性 (Qi 等人,2015 年)。

用于抗菌和抗结核活性的分子对接研究

- Shingare 等人(2022 年)合成了苯磺酰胺吡唑恶二唑衍生物,并对结核分枝杆菌进行了分子对接研究,证明了它们作为抗菌和抗结核剂的潜力 (Shingare 等人,2022 年)。

属性

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-methoxyphenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c1-27-18-4-2-3-14(11-18)12-25-13-16(7-10-19(25)26)21-23-20(24-28-21)15-5-8-17(22)9-6-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUXFZHTAXTLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)